Altenuene

Übersicht

Beschreibung

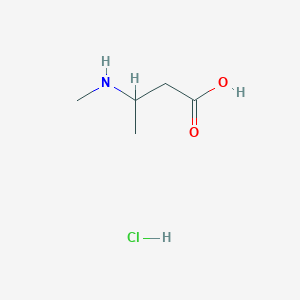

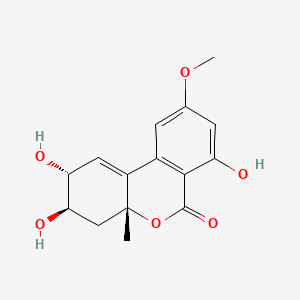

(-)-Altenuene is a natural mycotoxin that was first isolated from A. tenuis. It has antioxidant activity and inhibits cholinesterases. Unlike tenuazonic acid, (-)-altenuene does not display toxicity as assessed by the chicken embryo assay. (-)-Altenuene does not display significant topoisomerase inhibitory activity, unlike alternariol.

Altenuene is a benzochromenone mycotoxin isolated from the fungus Allernaria tenuis. It has a role as a mycotoxin.

Wissenschaftliche Forschungsanwendungen

Electrochemical Behavior and Acidic Properties : Altenuene's electrooxidation on a glassy carbon disk electrode was studied, revealing complex reaction mechanisms and determining its diffusion coefficient, apparent formal potential, and electron number. This study also determined this compound's acid dissociation constant using UV–vis spectrophotometry (Molina, Zón, & Fernández, 2002).

Oxidative Metabolism in Mammals : Research on the oxidative metabolism of this compound in mammals showed that both this compound and isothis compound form major metabolites through hydroxylation. This metabolic pattern was observed in microsomes from different animal species, including humans (Pfeiffer et al., 2009).

Cytotoxic Effects on NIH/3T3 Cells : A study on the cytotoxic effects of this compound on NIH/3T3 cells found that it inhibited cell proliferation and induced cell cycle arrest in the G2/M phase, suggesting a possible mechanism for carcinogenesis of alternaria (Dong Ziming, 2008).

Antibiotic Activity Against Gram-Positive Bacteria : this compound derivatives from an unidentified freshwater fungus showed antibiotic activity against Gram-positive bacteria, highlighting its potential use in antimicrobial applications (Jiao, Gloer, Campbell, & Shearer, 2006).

Total Synthesis of this compound and Isothis compound : The total synthesis of this compound and isothis compound, starting with quinic acid and acetal-protected phloroglucinic acid, was achieved, opening pathways for the study and application of these toxins (Altemoeller, Podlech, & Fenske, 2006).

Stability Upon Bread Baking : Research into the stability of this compound upon bread baking found that it degrades significantly during dry baking, which is relevant for food safety and mycotoxin control (Siegel et al., 2010).

Toxicity in the Chicken Embryo Assay : A study on the effects of this compound in the chicken embryo assay found no mortality or teratogenic effect at certain doses, providing insights into its toxicological profile (Griffin & Chu, 1983).

Detection Methods : Methods for detecting this compound in various matrices, such as liquid chromatography-electrochemical detection with online generated bromine, have been developed, highlighting the importance of accurate quantification in food safety (Palmisano, Sibilia, & Visconti, 1990).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2R,3R,4aR)-2,3,7-trihydroxy-9-methoxy-4a-methyl-3,4-dihydro-2H-benzo[c]chromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O6/c1-15-6-12(18)10(16)5-9(15)8-3-7(20-2)4-11(17)13(8)14(19)21-15/h3-5,10,12,16-18H,6H2,1-2H3/t10-,12-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMHTXEATDNFMMY-IXPVHAAZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C(C=C1C3=C(C(=CC(=C3)OC)O)C(=O)O2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12C[C@H]([C@@H](C=C1C3=C(C(=CC(=C3)OC)O)C(=O)O2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29752-43-0, 889101-41-1 | |

| Record name | Altenuene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29752-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R,3R,4aR)-2,3,7-trihydroxy-9-methoxy-4a-methyl-3,4-dihydro-2H-benzo[c]chromen-6-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the molecular formula and weight of altenuene?

A1: this compound has a molecular formula of C15H14O6 and a molecular weight of 290.26 g/mol.

Q2: What spectroscopic data is available for this compound's structural characterization?

A2: Researchers utilize various spectroscopic techniques, including UV, IR, MS, and NMR (1H and 13C) spectroscopy, to elucidate the structure of this compound and its derivatives [, , , ].

Q3: Does the stereochemistry of this compound affect its biological activity?

A3: Yes, the stereochemistry of this compound plays a role in its biological activity. For instance, isothis compound, a diastereoisomer of this compound with an inverted configuration at C-2', exhibits minor phytotoxic activity on tomato leaves compared to this compound [].

Q4: Have any studies explored modifying the this compound structure to alter its activity?

A4: While specific studies focusing on targeted structural modifications of this compound are limited, the synthesis of this compound backbone analogs through iodine(III)-participated Umpolung diesterification provides a foundation for exploring structure-activity relationships []. Further research is needed to understand the impact of specific structural modifications on this compound's activity and toxicological profile.

Q5: Does this compound cause DNA damage?

A6: While this compound itself has not been shown to directly cause DNA damage, a related Alternaria toxin, alternariol, exhibits DNA-damaging properties, potentially by acting as a topoisomerase poison [].

Q6: How is this compound metabolized in mammals?

A7: In vitro studies using rat, pig, and human liver microsomes suggest that this compound undergoes oxidative metabolism, primarily forming 8-hydroxythis compound. Minor metabolites include 10-hydroxythis compound and two stereoisomers of 4-hydroxythis compound [].

Q7: What are the potential health risks associated with this compound exposure?

A7: While this compound exhibits low acute toxicity, its long-term effects are not fully understood. More research is needed to assess the potential health risks associated with chronic exposure to this compound through contaminated food.

Q8: What types of food products are commonly contaminated with this compound?

A9: this compound has been detected in various food commodities, including fruits (tomatoes, apples, olives, grapes), cereals (wheat, sorghum), sunflower seeds, and oilseed rape meal [, , , , ].

Q9: What analytical methods are used to detect and quantify this compound in food samples?

A10: Analytical methods for this compound determination often involve extraction with solvents like chloroform or acetonitrile followed by chromatographic separation techniques like thin-layer chromatography (TLC) [, ] and high-performance liquid chromatography (HPLC) coupled with various detectors such as UV, fluorescence, electrochemical, and mass spectrometry (MS) [, , , , , ].

Q10: What are the challenges in analyzing this compound in complex food matrices?

A12: The complex matrices of food samples can interfere with this compound detection and quantification. Effective sample preparation methods, such as QuEChERS combined with solid-phase extraction (SPE), are crucial for removing interfering compounds and concentrating analytes before instrumental analysis [, ].

Q11: What are the key areas for future research on this compound?

A11: Key areas for future research include:

- Endophytic Fungi: this compound and its derivatives have also been isolated from endophytic fungi, which reside within plants without causing disease [, , , , , ]. This finding suggests the potential for exploring these fungi as alternative sources of this compound for research or industrial applications.

- Antibacterial Activity: Some this compound derivatives, such as altenuisol and 4-hydroxyalternariol-9-methyl ether, have shown antibacterial activity against specific bacterial pathogens []. This discovery warrants further investigation into their potential as novel antibiotic agents.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Dirhodium Tetrakis[N-phthaloyl-(S)-tert-leucinate] Bis(ethyl Acetate) Adduct](/img/structure/B1149724.png)